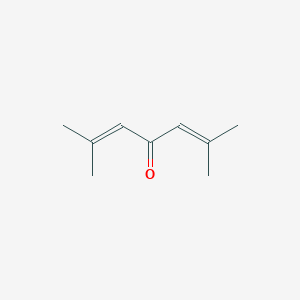

2,6-Dimethyl-2,5-heptadien-4-one

(CH3)2C=CHCOCH=C(CH3)2

C9H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2C=CHCOCH=C(CH3)2

C9H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Toxicology Research:

Phorone exhibits potential toxic effects, making it a valuable tool in toxicological research. Studies investigate its impact on various organisms, including:

- Hepatotoxicity: Research explores Phorone's potential to induce liver damage. Studies examine its effects on liver enzymes and tissue morphology, contributing to understanding liver toxicity mechanisms [].

- Genotoxicity: Phorone's potential to cause DNA damage is being investigated. Studies assess its ability to induce mutations, chromosomal aberrations, and other genotoxic effects [].

These investigations contribute to understanding the potential health risks associated with Phorone exposure and developing safety protocols for its use.

Material Science Research:

Phorone's unique properties make it valuable in material science research. Some applications include:

- Solvent: Phorone's ability to dissolve various materials makes it useful in studying polymers, resins, and other materials. It's used in preparing solutions for characterization techniques like spectroscopy and chromatography [].

- Precursor Molecule: Phorone is used as a precursor molecule in the synthesis of various materials, including conducting polymers and photoresists. These materials have applications in electronics and microfabrication [].

2,6-Dimethyl-2,5-heptadien-4-one, also known as phorone or diisopropylidene acetone, is an organic compound with the molecular formula and a molecular weight of 138.21 g/mol. It appears as a yellow to green liquid or yellowish-green crystalline substance with a distinctive geranium odor. This compound is primarily recognized for its role as a self-condensation product of acetone and can also be derived from camphor. Its applications span various industries, including solvents for nitrocellulose, synthetic resins, and coatings .

As a ketone, 2,6-Dimethyl-2,5-heptadien-4-one exhibits reactivity with various acids and bases, often leading to the liberation of heat and flammable gases such as hydrogen. It can react violently with certain compounds like aldehydes and strong oxidizers. The compound is also involved in several synthetic reactions, including the preparation of biaryls via Suzuki-Miyaura cross-coupling reactions .

Key Reactions:- Self-condensation: Reacts with itself under specific conditions to form larger molecules.

- Reduction: Can be reduced by hydrides or alkali metals to yield flammable gases.

- Cross-coupling: Participates in reactions that form carbon-carbon bonds.

Several methods exist for synthesizing 2,6-Dimethyl-2,5-heptadien-4-one:

- Self-condensation of Acetone: The primary method involves the self-condensation of acetone under acidic or basic conditions.

- From Camphor: It can also be synthesized from camphor through various chemical transformations.

- Other Synthetic Routes: Various organic reactions involving reagents like sodium hydroxide or titanium tetrachloride in solvents like benzene have been documented .

Example Reaction Conditions:- With sodium hydroxide in benzene at elevated temperatures.

- Using titanium tetrachloride as a catalyst.

The versatility of 2,6-Dimethyl-2,5-heptadien-4-one allows it to be utilized in multiple sectors:

- Solvent: Used in nitrocellulose and synthetic resin formulations.

- Intermediate: Serves as an intermediate in organic synthesis and pharmaceutical preparations.

- Additives: Acts as a lubricant additive and odor-resistant agent in various formulations .

Studies have shown that 2,6-Dimethyl-2,5-heptadien-4-one interacts with various biological systems due to its reactivity profile. Its potential effects on enzyme activities suggest further investigation into its role in metabolic pathways related to detoxification and oxidative stress management is warranted .

Several compounds share structural similarities with 2,6-Dimethyl-2,5-heptadien-4-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Methyl-1-[4,4,5,5-tetramethyl-2-(2-methyl-propenyl)-cyclopent-1-enyl]-but-2-en-1-one | C14H22O | 0.58 | More complex structure with additional methyl groups |

| (Z)-3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-enone | C11H14O | 0.69 | Different cyclopentene structure |

| α-Methyl-cinnamaldehyde | C10H10O | 0.67 | Contains an aldehyde functional group instead of a ketone |

| 6-Hydroxy-2,6-dimethylhept-2-en-4-one | C9H14O | 0.62 | Hydroxy group introduces different reactivity |

The uniqueness of 2,6-Dimethyl-2,5-heptadien-4-one lies in its specific diene structure and its applications as an industrial solvent and intermediate in organic synthesis.

Physical Description

YELLOW-TO-GREEN LIQUID OR CRYSTALS.

XLogP3

Boiling Point

198 °C

Flash Point

85 °C o.c.

Vapor Density

Density

Melting Point

28 °C

UNII

Vapor Pressure

Vapor pressure, Pa at 20 °C: 51